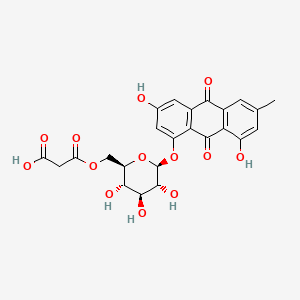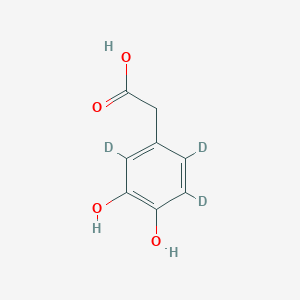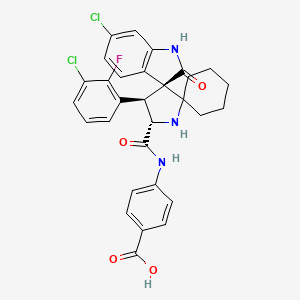
Ldv-fitc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ldv-fitc is a fluorescent ligand that binds to the α4β1 integrin (also known as VLA-4) with high affinity. This compound is used to detect VLA-4 affinity and conformational changes. The chemical structure of this compound includes a fluorescein isothiocyanate (FITC) conjugated to an LDV peptide, making it useful in various fluorescence-based assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ldv-fitc is synthesized by conjugating an LDV peptide with fluorescein isothiocyanate. The sequence of the peptide is {4-((N′-2-methylphenyl)ureido)-phenylacetyl}-Leu-Asp-Val-Pro-Ala-Ala-{Lys(FITC)}. The synthesis involves the following steps:
Peptide Synthesis: The LDV peptide is synthesized using solid-phase peptide synthesis (SPPS).
Conjugation: The peptide is then conjugated with fluorescein isothiocyanate under controlled conditions to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale conjugation reactors to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Ldv-fitc primarily undergoes binding reactions with the α4β1 integrin. It does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions
The binding reactions of this compound with α4β1 integrin are facilitated by the presence of manganese ions (Mn²⁺), which enhance the affinity of the integrin for the ligand .
Major Products Formed
The major product formed from the binding reaction is the this compound-α4β1 integrin complex, which can be detected using fluorescence-based assays .
Aplicaciones Científicas De Investigación
Ldv-fitc has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the binding affinity and conformational changes of integrins.
Biology: Employed in cell adhesion studies to investigate the role of α4β1 integrin in various cellular processes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of α4β1 integrin.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting integrins
Mecanismo De Acción
Ldv-fitc binds to the α4β1 integrin with high affinity, facilitating the detection of integrin affinity and conformational changes. The binding is critically dependent on the activation of phospholipase C, inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin. These signaling pathways are required for α4 integrins to assume a high-affinity conformation .
Comparación Con Compuestos Similares
Similar Compounds
LDV peptide: A non-fluorescent version of Ldv-fitc used in similar binding studies.
FITC-conjugated peptides: Other peptides conjugated with fluorescein isothiocyanate for fluorescence-based assays.
Uniqueness
This compound is unique due to its high affinity for α4β1 integrin and its ability to detect conformational changes in the integrin. This makes it a valuable tool in studying integrin-mediated cellular processes and in the development of integrin-targeted therapies .
Propiedades
Fórmula molecular |
C69H81N11O17S |
|---|---|
Peso molecular |
1368.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-67(95)78-49-14-9-8-13-37(49)5)61(88)77-52(34-57(84)85)62(89)79-58(36(3)4)64(91)80-28-12-16-53(80)63(90)72-38(6)59(86)71-39(7)60(87)76-50(65(92)93)15-10-11-27-70-68(98)74-42-21-24-46-45(31-42)66(94)97-69(46)47-25-22-43(81)32-54(47)96-55-33-44(82)23-26-48(55)69/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,58,81-82H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H2,70,74,98)(H2,73,78,95)/t38-,39-,50-,51-,52-,53-,58-/m0/s1 |
Clave InChI |
HTOHIBBSMWOZCH-MIPQXFFOSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)





![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)

![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
